molecular formula C17H12N4O2 B2373427 (E)-N-(benzoyloxy)-1-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide CAS No. 399006-21-4

(E)-N-(benzoyloxy)-1-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide

Cat. No.: B2373427
CAS No.: 399006-21-4
M. Wt: 304.309
InChI Key: ZKPNIZPZBNDXJZ-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(benzoyloxy)-1-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzimidazole core, which is a common structural motif in many biologically active molecules. The presence of benzoyloxy and carbimidoyl cyanide groups further enhances its chemical reactivity and potential utility in synthetic chemistry.

Preparation Methods

The synthesis of (E)-N-(benzoyloxy)-1-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of the methyl group: Alkylation of the benzimidazole core using methyl iodide in the presence of a base such as potassium carbonate.

    Addition of the benzoyloxy group: This step involves the esterification of the benzimidazole derivative with benzoyl chloride in the presence of a base like pyridine.

    Formation of the carbimidoyl cyanide group: This can be achieved by reacting the intermediate with cyanogen bromide under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

(E)-N-(benzoyloxy)-1-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbimidoyl cyanide group.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core, where nucleophiles like amines or thiols replace the benzoyloxy group.

    Hydrolysis: The ester bond in the benzoyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid derivative.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

(E)-N-(benzoyloxy)-1-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structural similarity to biologically active molecules makes it a useful probe in biochemical studies, particularly in enzyme inhibition assays.

    Industry: Used in the synthesis of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of (E)-N-(benzoyloxy)-1-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. The carbimidoyl cyanide group may also interact with nucleophilic residues in proteins, leading to covalent modification and inhibition. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

(E)-N-(benzoyloxy)-1-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

[(E)-[cyano-(1-methylbenzimidazol-2-yl)methylidene]amino] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2/c1-21-15-10-6-5-9-13(15)19-16(21)14(11-18)20-23-17(22)12-7-3-2-4-8-12/h2-10H,1H3/b20-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPNIZPZBNDXJZ-XSFVSMFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=NOC(=O)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=N/OC(=O)C3=CC=CC=C3)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.